molecular formula C8H6BrClO B2655562 5-bromo-6-chloro-2,3-dihydro-1-benzofuran CAS No. 1345120-02-6

5-bromo-6-chloro-2,3-dihydro-1-benzofuran

Cat. No.: B2655562
CAS No.: 1345120-02-6
M. Wt: 233.49
InChI Key: OZYJDXKIXMQKFF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2,3-dihydro-1-benzofuran (CAS 1345120-02-6) is a benzofuran-based chemical building block with significant applications in medicinal chemistry and anticancer drug discovery. The compound serves as a crucial synthetic intermediate for the development of novel benzofuran derivatives that function as potent LSD1 (Lysine Specific Demethylase 1) inhibitors . Research demonstrates that inhibitors derived from this scaffold exhibit low nanomolar potency against LSD1, an important epigenetic target implicated in cancer initiation and progression through its role in silencing tumor suppressor genes . The molecular structure features both bromo and chloro substituents on the benzofuran core, providing distinct reactivity patterns for further synthetic modification . This compound has been specifically utilized in the synthesis of advanced benzofuran-based inhibitors that demonstrate strong anti-proliferative effects against various cancer cell lines . The synthetic utility, combined with its established role in developing epigenetic-targeted therapies, makes this chemical intermediate particularly valuable for researchers exploring novel oncological treatments and structure-activity relationships in inhibitor design . FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJDXKIXMQKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345120-02-6
Record name 5-bromo-6-chloro-2,3-dihydro-1-benzofuran
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Significance of the 2,3 Dihydro 1 Benzofuran Scaffold in Organic Synthesis

The 2,3-dihydro-1-benzofuran, also known as coumaran, is a key structural unit found in a wide array of biologically active natural products and synthetic compounds. cnr.itacs.org Its prevalence in molecules with diverse pharmacological activities underscores its importance as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. acs.orgresearchgate.net

The significance of this scaffold can be attributed to several key features:

Structural Rigidity and Three-Dimensionality: Unlike its aromatic counterpart, benzofuran (B130515), the 2,3-dihydro-1-benzofuran possesses a non-planar structure with stereogenic centers at the C2 and C3 positions. cnr.it This introduces a degree of three-dimensional complexity that is often crucial for specific interactions with biological targets such as enzymes and receptors.

Presence in Natural Products: The 2,3-dihydro-1-benzofuran motif is a recurring theme in a variety of natural products, many of which exhibit interesting biological activities. This natural prevalence inspires chemists to explore its potential in the design of novel therapeutic agents.

Versatility in Synthesis: A multitude of synthetic methods have been developed for the construction of the 2,3-dihydro-1-benzofuran core. organic-chemistry.orggoogle.com These synthetic routes often allow for the introduction of various substituents on both the aromatic ring and the dihydrofuran moiety, enabling the creation of diverse chemical libraries for drug discovery. acs.org

Broad Spectrum of Biological Activities: Derivatives of 2,3-dihydro-1-benzofuran have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. medcraveonline.comresearchgate.net For instance, certain derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov

The inherent properties of the 2,3-dihydro-1-benzofuran scaffold make it a valuable starting point for the development of new molecules with potential applications in medicine and materials science.

Rationale for Investigating Polyhalogenated Benzofuran Architectures, with Emphasis on Bromine and Chlorine

The introduction of halogen atoms, particularly bromine and chlorine, into the benzofuran (B130515) architecture is a deliberate strategy employed by chemists to modulate the properties of the parent molecule. researchgate.net This process, known as halogenation, can lead to significant changes in a compound's physical, chemical, and biological characteristics. nih.govresearchgate.net

The rationale for investigating polyhalogenated benzofuran architectures includes:

Modulation of Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. nih.govresearchgate.net This can have a profound impact on a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). By fine-tuning the lipophilicity through the introduction of bromine and chlorine, researchers can optimize a compound's ability to cross cell membranes and reach its biological target.

Enhancement of Biological Activity: The presence of halogens can lead to enhanced biological activity through various mechanisms. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. nih.gov Furthermore, the electronic effects of halogens can alter the reactivity and metabolic stability of the molecule.

Metabolic Stability: The introduction of halogens at specific positions can block sites of metabolic attack by enzymes such as cytochrome P450s. This can increase the metabolic stability of a compound, leading to a longer half-life in the body.

Synthetic Handles: Bromine and chlorine atoms on an aromatic ring can serve as versatile synthetic handles for further chemical modifications. They can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the late-stage diversification of a lead compound. rsc.org

The specific combination of bromine and chlorine in a molecule like 5-bromo-6-chloro-2,3-dihydro-1-benzofuran allows for a nuanced modulation of these properties, making such compounds interesting targets for investigation in medicinal chemistry and chemical biology.

Reactivity and Chemical Transformations of 5 Bromo 6 Chloro 2,3 Dihydro 1 Benzofuran

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The regioselectivity of this reaction on 5-bromo-6-chloro-2,3-dihydro-1-benzofuran is governed by the directing effects of the substituents already present: the ether oxygen of the dihydrofuran ring, the bromine atom, and the chlorine atom.

Directing Effects: The ether oxygen at position 1 is an activating group and an ortho, para-director. Since the para position is occupied by the bromine atom, it strongly directs incoming electrophiles to position 7. Halogens, like bromine and chlorine, are deactivating yet also ortho, para-directors. msu.edu The bromine at C-5 directs to C-4, while the chlorine at C-6 directs to C-7.

Predicted Regioselectivity: The confluence of these directing effects points to two potential sites for electrophilic attack: C-4 and C-7. The C-7 position is electronically favored due to the strong activating effect of the adjacent ether oxygen and the directing effect of the chlorine atom. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are expected to yield substitution primarily at the C-7 position. Substitution at C-4 is a secondary possibility, directed by the bromine at C-5.

Nucleophilic Substitution Reactions Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide on an aromatic ring, are generally challenging and require the presence of strong electron-withdrawing groups (such as nitro groups) in the ortho or para positions to the leaving group.

The this compound scaffold lacks the necessary electronic activation for a facile SNAr mechanism. The ether oxygen is an electron-donating group, which further disfavors this pathway. Consequently, direct displacement of either the bromide or chloride by common nucleophiles (e.g., alkoxides, amines) under standard conditions is not expected to be efficient. Such transformations would likely require forcing conditions, such as high temperatures and pressures, or proceed through alternative, high-energy pathways like a benzyne (B1209423) intermediate. In a study on 4,6-dichloro-5-nitrobenzofuroxan, the presence of a strongly electron-withdrawing furoxan ring was necessary to facilitate nucleophilic substitution of a chlorine atom. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Metal-catalyzed cross-coupling reactions are the most significant and synthetically useful transformations for this compound. These reactions allow for the selective formation of new bonds at the carbon-halogen positions. A crucial aspect of this molecule's reactivity is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C-5 position.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. nih.gov For this compound, this reaction is expected to proceed with high selectivity at the more reactive C-Br bond. This allows for the synthesis of 5-aryl-6-chloro-2,3-dihydro-1-benzofuran derivatives.

Commonly used conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as toluene/water or dioxane/water. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates an expected, representative reaction based on established principles.

Reactant 1 Reactant 2 Catalyst Base Solvent Product
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 6-chloro-5-phenyl-2,3-dihydro-1-benzofuran

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions offer selective functionalization at the C-5 position.

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl group. organic-chemistry.org This reaction is typically catalyzed by a palladium(0) or palladium(II) species in the presence of a base.

The Sonogashira reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. acs.org

Table 2: Representative Heck and Sonogashira Reactions This table illustrates expected, representative reactions based on established principles.

Reaction Reactant 2 Catalyst System Base Product
Heck Methyl acrylate Pd(OAc)₂ / P(o-tolyl)₃ Et₃N Methyl (E)-3-(6-chloro-2,3-dihydro-1-benzofuran-5-yl)acrylate
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N 6-chloro-5-(phenylethynyl)-2,3-dihydro-1-benzofuran

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of primary or secondary amines at the C-5 position of this compound. Successful amination requires a palladium catalyst paired with specialized bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, or SPhos) and a strong base, such as sodium tert-butoxide (NaOtBu). nih.gov The principles of this reaction can also be extended to form C-O bonds (ether synthesis) and C-S bonds (thioether synthesis). The higher reactivity of the aryl bromide over the aryl chloride is a key factor for achieving selective substitution. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reaction This table illustrates an expected, representative reaction based on established principles.

Reactant 2 Catalyst / Ligand Base Product
Morpholine Pd₂(dba)₃ / BINAP NaOtBu 4-(6-chloro-2,3-dihydro-1-benzofuran-5-yl)morpholine

Functional Group Interconversions and Derivatization Strategies

Beyond cross-coupling, other transformations can be envisioned for derivatizing this compound.

One important strategy is metal-halogen exchange . Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would selectively replace the more reactive bromine atom with lithium. The resulting 5-lithio-6-chloro-2,3-dihydro-1-benzofuran is a potent nucleophile that can react with a variety of electrophiles. For example, quenching with carbon dioxide (CO₂) would yield 6-chloro-2,3-dihydro-1-benzofuran-5-carboxylic acid, while reaction with a formylating agent like N,N-dimethylformamide (DMF) would produce 6-chloro-2,3-dihydro-1-benzofuran-5-carbaldehyde.

Additionally, the dihydrofuran ring itself can be a site for chemical modification. Oxidation of the 2,3-dihydrofuran (B140613) moiety could potentially lead to the corresponding aromatic benzofuran. However, this transformation may require specific reagents to avoid side reactions involving the halogen substituents on the benzene (B151609) ring.

Oxidation and Reduction of Peripheral Functional Groups

The this compound scaffold is relatively stable to typical oxidizing and reducing conditions that target peripheral functional groups. However, the introduction of such groups would provide avenues for further chemical transformations.

Oxidation:

The dihydrofuran ring itself can be susceptible to oxidation under certain conditions, potentially leading to the corresponding benzofuran or ring-opened products. However, focusing on peripheral groups, should the molecule be further functionalized, for instance with a methyl group on the aromatic ring, this group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction conditions would need to be carefully controlled to avoid undesired side reactions on the electron-rich aromatic ring and the dihydrofuran moiety.

Reduction:

The halogen substituents on the aromatic ring are generally stable to catalytic hydrogenation under conditions that would, for example, reduce a nitro group. Should a nitro group be introduced onto the aromatic ring, it could be selectively reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). This transformation would yield the corresponding amino-5-bromo-6-chloro-2,3-dihydro-1-benzofuran, a valuable intermediate for the synthesis of more complex derivatives.

Reaction TypeReagent/ConditionsExpected Product
Oxidation of a peripheral methyl groupKMnO₄, heatCarboxylic acid derivative
Reduction of a peripheral nitro groupSnCl₂, HCl or H₂, Pd/CAmino derivative

Introduction of Diverse Chemical Entities via Halogen Exchange

The presence of two distinct halogen atoms on the aromatic ring of this compound offers a versatile platform for the introduction of a wide array of functional groups through halogen exchange reactions. The differential reactivity of the bromine and chlorine atoms can potentially allow for selective functionalization.

Metal-Halogen Exchange:

One of the most powerful methods for functionalizing aryl halides is the metal-halogen exchange reaction. nih.govwikipedia.org Typically, organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) are used to selectively replace a halogen atom with a lithium atom. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond suggests that the metal-halogen exchange would preferentially occur at the 5-position. This would generate a lithiated intermediate that can then be quenched with various electrophiles to introduce new substituents.

For example, reaction with carbon dioxide (CO₂) followed by acidic workup would yield 6-chloro-2,3-dihydro-1-benzofuran-5-carboxylic acid. Quenching with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.

Transition Metal-Catalyzed Cross-Coupling Reactions:

The bromo and chloro substituents are also amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. Again, the higher reactivity of the aryl bromide would likely allow for selective coupling at the 5-position under carefully controlled conditions.

For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 5-aryl-6-chloro-2,3-dihydro-1-benzofuran. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the 5-position.

Reaction TypeReagentsExpected Product
Metal-Halogen Exchangen-BuLi, then CO₂6-chloro-2,3-dihydro-1-benzofuran-5-carboxylic acid
Suzuki CouplingArylboronic acid, Pd catalyst, base5-aryl-6-chloro-2,3-dihydro-1-benzofuran
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base5-alkynyl-6-chloro-2,3-dihydro-1-benzofuran

Ring-Opening and Ring-Modification Reactions of the Dihydrofuran Moiety

The 2,3-dihydrofuran ring, while generally more stable than the corresponding furan, can undergo ring-opening and modification reactions under specific conditions. These transformations can lead to the formation of functionalized phenolic derivatives, which are valuable synthetic intermediates. researchgate.netmdpi.com

Acid-Catalyzed Ring Opening:

In the presence of strong acids, the ether linkage of the dihydrofuran ring can be protonated, making it susceptible to nucleophilic attack. This can lead to the cleavage of the C-O bond and the formation of a carbocation intermediate, which can then be trapped by a nucleophile. For example, treatment with a strong acid in the presence of water could potentially lead to the formation of a diol, although such reactions are often complex and can lead to a mixture of products.

Reductive Cleavage:

The dihydrofuran ring can also be opened under reductive conditions. For instance, treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the benzylic C-O bond, leading to the formation of a substituted phenol (B47542) with a propanol (B110389) side chain.

Transition Metal-Catalyzed Ring Opening:

Recent advances in catalysis have shown that transition metals can mediate the ring-opening of benzofurans and their derivatives. researchgate.net While specific examples for this compound are not available, it is conceivable that nickel or palladium catalysts could facilitate the cleavage of the C-O bond and subsequent functionalization. For instance, a nickel-catalyzed reaction with a Grignard reagent could potentially lead to the formation of an ortho-alkenylphenol.

Reaction TypeReagent/ConditionsExpected Product
Acid-Catalyzed Ring OpeningStrong acid, H₂OSubstituted diol (potential)
Reductive CleavageLiAlH₄Substituted phenol with propanol side chain (potential)
Transition Metal-Catalyzed Ring OpeningNi catalyst, Grignard reagentOrtho-alkenylphenol derivative (potential)

It is important to reiterate that the reactivity described in this article is largely based on established principles of organic chemistry and the behavior of analogous compounds, as direct experimental data for this compound is scarce in the reviewed literature. Further experimental investigation is necessary to fully elucidate the chemical transformations of this specific compound.

Role As a Synthetic Building Block and Advanced Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The 2,3-dihydrobenzofuran (B1216630) core is a significant scaffold in numerous bioactive molecules and natural products. mdpi.com The presence of halogen atoms, such as bromine and chlorine, on the aromatic ring typically provides reactive handles for further chemical transformations, most notably through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) or metallation-substitution sequences. These reactions are fundamental for constructing more complex molecular architectures. However, specific examples detailing the use of 5-bromo-6-chloro-2,3-dihydro-1-benzofuran as a precursor have not been identified in the reviewed literature.

Integration into Diverse Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The synthesis of pyrazole (B372694) and triazole rings often involves the reaction of hydrazines or azides, respectively, with suitable precursors containing 1,3-dicarbonyl or equivalent functionalities. While benzofuran (B130515) moieties have been incorporated into such heterocyclic systems, research explicitly starting from this compound is not documented.

Generally, a halogenated benzofuran could be functionalized to introduce groups amenable to pyrazole or triazole formation. For instance, the bromo or chloro substituents could potentially be converted into an acetyl group via methods like the Stille coupling with an organotin reagent, which could then be transformed into a chalcone (B49325) and subsequently cyclized with hydrazine (B178648) to form a pyrazole ring. Similarly, conversion to an alkyne via Sonogashira coupling would pave the way for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole. These pathways remain speculative for the title compound due to a lack of specific studies.

Scaffold for Multi-functional Molecule Construction

Dihydrobenzofurans are valued scaffolds for creating multi-functional molecules, particularly in drug discovery where a single molecule is designed to interact with multiple biological targets. researchgate.net The rigid structure of the dihydrobenzofuran core provides a stable platform for the spatial orientation of various pharmacophores. Halogen substituents can serve as attachment points for diverse functional groups or as modulators of the molecule's electronic and lipophilic properties. Despite this general potential, no specific research has been found that utilizes this compound as a central scaffold for the construction of multi-functional molecules.

Utilization in the Development of Advanced Materials

Halogenated organic compounds are crucial building blocks for functional organic materials due to the influence of halogens on molecular packing, electronic energy levels, and charge transport properties. researchgate.net The introduction of bromine and chlorine can enhance intersystem crossing in phosphorescent materials and improve the stability and performance of organic semiconductors. researchgate.netcardiff.ac.uk

Optoelectronic Materials (e.g., OLEDs, polymer solar cells)

Benzofuran derivatives have been investigated for their potential in organic electronics. nih.gov For instance, benzofuran-containing structures have been explored as components of organic transistors. rsc.org Halogenation is a common strategy to tune the HOMO/LUMO energy levels of organic materials to facilitate charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and polymer solar cells. However, a specific investigation into this compound for these applications has not been reported.

Organic Semiconductors and Conductors

The performance of organic semiconductors is highly dependent on the molecular structure's ability to form ordered solid-state packing, which facilitates intermolecular charge hopping. Halogen bonding is a recognized intermolecular interaction that can influence this packing. cardiff.ac.uk While halogenated aromatic compounds are a major class of organic semiconductors, the specific semiconductor properties of this compound remain uncharacterized in the available literature.

Polymeric Systems Incorporating Halogenated Dihydrobenzofuran Units

Polymers containing benzofuran units have been synthesized and studied for their thermal and material properties. researchgate.net The incorporation of halogenated monomers can impart specific characteristics to the resulting polymer, such as flame retardancy, modified solubility, and altered electronic properties. A di-halogenated monomer like this compound could theoretically be used in polycondensation reactions if further functionalized (e.g., with hydroxyl or amino groups). However, no studies describing the synthesis or properties of polymers derived from this specific monomer were identified.

Contribution to Catalyst Design and Ligand Development

The di-halogenated nature of this compound offers a strategic advantage in the design and synthesis of specialized ligands for transition metal catalysis. The differential reactivity of the bromine and chlorine substituents allows for sequential and site-selective introduction of coordinating moieties, leading to the formation of bidentate or multidentate ligands with well-defined geometries.

Sequential Functionalization for Ligand Synthesis:

The variance in the carbon-halogen bond strengths (C-Br vs. C-Cl) can be exploited to achieve regioselective functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for the initial introduction of a phosphine (B1218219), amine, or other coordinating group at the 5-position via a Suzuki, Buchwald-Hartwig, or similar coupling reaction, while leaving the 6-chloro position intact for subsequent transformations. This stepwise approach is crucial for the construction of asymmetric ligands, which are highly sought after in enantioselective catalysis.

Table 1: Potential Ligand Architectures from this compound

Ligand TypeSynthetic StrategyPotential Catalytic Application
Bidentate P,N-Ligand1. Suzuki coupling with a boronic ester-functionalized phosphine at the 5-position. 2. Nucleophilic substitution of the 6-chloro group with an amine.Asymmetric hydrogenation, hydrosilylation
Bidentate N,N-Ligand1. Buchwald-Hartwig amination at the 5-position. 2. Subsequent Buchwald-Hartwig amination at the 6-position under harsher conditions.Oxidation reactions, C-H activation
Pincer LigandsFunctionalization at the 5- and 6-positions with coordinating arms, potentially involving a third point of attachment on the dihydrofuran ring.Dehydrogenation reactions, cross-coupling

The rigid 2,3-dihydro-1-benzofuran scaffold imparts conformational stability to the resulting ligands, which can translate to higher selectivity in catalytic reactions. The steric and electronic properties of the ligand can be fine-tuned by varying the nature of the coordinating groups introduced at the halogenated positions.

Development of Novel Analytical Probes and Sensors (Non-Biological)

The benzofuran core is known to exhibit inherent fluorescence, a property that can be harnessed for the development of chemical sensors. chemisgroup.us The introduction of halogen atoms at the 5- and 6-positions of the 2,3-dihydro-1-benzofuran ring system provides synthetic handles for the attachment of fluorophores or recognition units, enabling the design of novel non-biological analytical probes.

Modulation of Photophysical Properties:

The electronic nature of substituents on the benzofuran ring can significantly influence its absorption and emission properties. By strategically replacing the bromo and chloro groups with electron-donating or electron-withdrawing groups through cross-coupling reactions, the fluorescence quantum yield, Stokes shift, and emission wavelength of the resulting molecule can be modulated.

Design of Chemosensors:

This tunability of photophysical properties is the basis for designing chemosensors for various analytes. For example, the introduction of a specific ionophore at one of the halogenated positions could lead to a sensor that exhibits a change in its fluorescence upon binding to a target metal ion. The this compound scaffold allows for a modular approach to sensor design, where the recognition unit and the signaling unit (the fluorophore) can be systematically varied to optimize selectivity and sensitivity.

Table 2: Potential Non-Biological Sensor Applications

Sensor TypeDesign PrincipleTarget Analyte
Fluorescent Metal Ion SensorIntroduction of a metal-chelating moiety (e.g., aza-crown ether) via nucleophilic aromatic substitution at the 6-chloro position.Heavy metal ions (e.g., Pb²⁺, Hg²⁺)
Anion SensorFunctionalization with a hydrogen-bond donating group (e.g., urea, thiourea) at the 5-bromo position.Anions (e.g., F⁻, CN⁻)
Ratiometric SensorIncorporation of a second fluorophore with a different emission wavelength to allow for ratiometric sensing, minimizing environmental interference.pH, polarity

While the direct application of this compound in this area is still emerging, its potential as a precursor for the synthesis of sophisticated analytical probes is significant, owing to the versatility of its chemical transformations.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating "5-bromo-6-chloro-2,3-dihydro-1-benzofuran" from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "this compound," a reverse-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This method would utilize a non-polar stationary phase (such as C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

An HPLC-MS method has been described for the analysis of 2-chloromethylbenzofuran, a related pharmaceutical intermediate. nih.gov Although direct analysis by LC-MS was initially unsuccessful, a post-column derivatization approach allowed for successful analysis. nih.gov This suggests that for certain complex analyses involving "this compound," derivatization may be a necessary step to enhance detection and ionization for mass spectrometry.

The following table outlines a potential set of starting parameters for the development of an HPLC method for "this compound," based on methods used for similar halogenated compounds. sielc.comuncw.edusielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Compounds

Parameter Example Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water
Detection UV at 220 nm
Flow Rate 1.0 mL/min

| Injection Volume | 20 µL |

This data is illustrative and based on methods for other halogenated compounds; optimization would be required for "this compound".

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound," GC is expected to be a highly effective method for its purity assessment. Capillary GC, in particular, is well-suited for the analysis of complex mixtures of halogenated contaminants. wur.nl

The choice of the capillary column's stationary phase is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a phenyl- or cyanopropyl-substituted polysiloxane stationary phase, would be a logical starting point.

The structure of "this compound" contains a chiral center, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral-phase HPLC is the most common approach for this purpose. Studies on various chiral dihydrobenzofuran derivatives have demonstrated successful enantiomeric separation using derivatized cyclodextrin-based and polysaccharide-based chiral stationary phases (CSPs). researchgate.netrsc.orgnih.gov Specifically, polysaccharide-derived CSPs, such as Chiralpak AD-H, have been effectively used in the normal-phase mode with a mobile phase like hexane-ethanol for the resolution of dihydrobenzofuran-type lignanamides. rsc.orgnih.govresearchgate.net

Table 2: Example Chiral HPLC Conditions for Dihydrobenzofuran Derivatives

Parameter Example Condition
Column Chiralpak AD-H
Mobile Phase Hexane-Ethanol
Mode Normal-Phase

| Detection | UV/Circular Dichroism (CD) |

These conditions are based on the successful separation of other dihydrobenzofuran enantiomers and would require specific optimization for "this compound".

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for the identification and quantification of compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and selective detection of MS. This technique would be invaluable for the trace analysis of "this compound" and for the unequivocal confirmation of its identity in complex mixtures. The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that can be used for structural elucidation. GC-MS has been extensively used for the determination of specific isomers of halogenated dibenzofurans in various matrices. nih.govnih.gov Tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and sensitivity for analyzing mixed halogenated dibenzofurans in complex environmental samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analogous hyphenated technique for compounds amenable to HPLC. As mentioned, direct analysis of benzofuran (B130515) derivatives by LC-MS can sometimes be challenging and may require derivatization to improve ionization efficiency. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques that could be explored for the LC-MS analysis of "this compound".

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique that provides real-time infrared spectra of compounds as they elute from the GC column. This provides valuable structural information, as the IR spectrum is characteristic of the molecule's functional groups. GC-FTIR can be particularly useful for distinguishing between isomers that may have very similar mass spectra. frontiersin.org For "this compound," GC-FTIR could provide unambiguous identification by correlating the retention time with a specific infrared spectrum.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

Spectrophotometric Analysis: No published studies detailing the use of UV-Vis spectrophotometry for the quantitative analysis of this compound are available. The development of such a method would first require the determination of its absorption spectrum to identify the wavelength of maximum absorbance (λmax). Subsequent validation would be necessary to establish a linear relationship between absorbance and concentration according to the Beer-Lambert law, and to assess parameters such as the limit of detection (LOD) and limit of quantification (LOQ).

Electrochemical Analysis: Similarly, there is no specific research on the application of electrochemical methods, such as voltammetry or amperometry, for the quantification of this compound. A hypothetical electrochemical method would likely involve the reductive dehalogenation of the bromo and chloro substituents on the aromatic ring. The development of such a method would involve selecting an appropriate electrode material and supporting electrolyte, and determining the optimal potential at which the compound is electroactive. Calibration curves and validation studies would be essential to establish a reliable quantitative method.

Without dedicated research on this specific compound, any presentation of data tables or detailed findings would be inappropriate and scientifically unfounded.

Future Research Directions and Emerging Avenues for 5 Bromo 6 Chloro 2,3 Dihydro 1 Benzofuran

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like halogenated dihydrobenzofurans is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govresearchgate.net Traditional batch synthesis, while foundational, can be less efficient and harder to scale compared to modern automated approaches. nih.gov

Future research will likely focus on developing continuous flow processes for the synthesis of 5-bromo-6-chloro-2,3-dihydro-1-benzofuran. Flow chemistry offers several advantages, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling potentially hazardous reagents. reachemchemicals.com These systems can reduce reaction times and solvent waste, aligning with the principles of green chemistry. reachemchemicals.com

Automated synthesis platforms, such as those developed by companies like IBM (RoboRXN), can integrate predictive models with robotic execution to perform complex multi-step reactions. researchgate.net Such platforms could be programmed to explore variations in the synthesis of dihydrobenzofuran derivatives, rapidly optimizing reaction conditions and diversifying the library of related compounds for screening. The unification of data standards and online analytics, like integrated NMR spectroscopy, allows for real-time reaction adjustments, overcoming issues of reproducibility that can depend on an expert's tacit knowledge. researchgate.net

Table 1: Comparison of Synthesis Platforms

Feature Traditional Batch Synthesis Flow Chemistry Automated Synthesis Platforms
Scalability Often requires re-optimization Generally straightforward High-throughput for discovery
Safety Handling of hazardous materials can be risky Improved containment and smaller reaction volumes Reduces direct human handling of reagents researchgate.net
Control Less precise control over parameters High precision over temperature, time, mixing reachemchemicals.com Algorithm-driven precision and optimization
Efficiency Can be time and resource-intensive Reduced reaction times and waste reachemchemicals.com Continuous operation, rapid screening nih.gov

| Reproducibility | Can be variable; dependent on tacit knowledge | High | High, based on standardized protocols researchgate.net |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The synthesis and functionalization of the dihydrobenzofuran core heavily rely on catalysis, particularly with transition metals. nih.govacs.org Research into novel catalytic systems is a crucial avenue for improving the efficiency and selectivity of reactions involving precursors to this compound.

Palladium-catalyzed reactions are widely used for constructing the benzofuran (B130515) skeleton. acs.orgnih.gov For instance, a palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provides a convergent route to dihydrobenzofurans. nih.gov Future work could focus on adapting these methods for di-halogenated phenols, addressing the challenge of selective activation. Other transition metals like rhodium, copper, nickel, and gold have also shown significant promise. nih.govacs.orgnih.gov Rhodium-catalyzed C-H activation, for example, enables the construction of dihydrobenzofurans in a redox-neutral manner. organic-chemistry.org

A key area of exploration will be the development of catalysts that can selectively functionalize the C-H bonds of the pre-formed this compound core. This would allow for late-stage diversification, enabling the introduction of new functional groups without needing to re-synthesize the entire molecule from different starting materials. The development of ligands that can fine-tune the reactivity and selectivity of the metal center will be paramount to achieving this goal.

Advanced Spectroscopic and In Situ Monitoring of Reaction Mechanisms

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and developing more robust processes. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, are powerful tools for elucidating the transient intermediates and kinetic profiles of complex reactions.

For the synthesis of this compound, techniques like in situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable data. By monitoring the reaction mixture in real time, chemists can identify key intermediates, determine reaction rates, and understand the influence of various parameters on the reaction outcome. This information is critical for optimizing yields, minimizing byproducts, and ensuring the scalability of the synthesis. The integration of online NMR into automated synthesis platforms represents a significant step forward, allowing for automated analysis and on-the-fly adjustments to reaction conditions. researchgate.net

Machine Learning and AI-Guided Synthetic Route Prediction for Derivatives

Table 2: Leading AI Retrosynthesis Platforms

Platform Developer Key Feature
Synthia™ Merck KGaA Combines ML with expert-curated rules to ensure lab-ready pathways. chemcopilot.com
IBM RXN IBM A cloud-based platform that uses transformer models for reaction prediction and synthesis planning. researchgate.net

Potential in Sustainable Chemistry and Circular Economy Approaches

The principles of sustainable (or "green") chemistry are becoming increasingly important in the pharmaceutical and chemical industries. reachemchemicals.comnih.gov These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. reachemchemicals.com The synthesis of halogenated aromatic compounds, which are common pharmaceutical intermediates, presents a key area for the application of these concepts. taylorfrancis.comrsc.org

Future research on this compound will likely prioritize the development of greener synthetic methods. This includes using safer solvents, employing catalytic rather than stoichiometric reagents, and designing processes that maximize atom economy. nih.gov For instance, oxidative halogenation processes using clean oxidants like hydrogen peroxide are attractive green alternatives, as the only byproduct is water. rsc.org

Furthermore, the concept of a circular economy, which aims to reduce waste and maximize the value of resources, is gaining traction in the pharmaceutical industry. pharmamanufacturing.com This involves not only optimizing manufacturing processes but also considering the entire lifecycle of a chemical, including its potential for recycling or biodegradation. Research into the microbial degradation of halogenated aromatics could provide sustainable, low-cost methods for managing waste streams associated with the production of such compounds. nih.gov

Expansion into New Areas of Material Science and Nanoscience Applications

While benzofuran and dihydrobenzofuran derivatives are primarily known for their biological activities, their unique electronic and structural properties also make them interesting candidates for applications in material science. globethesis.comrsc.org The presence of bromine and chlorine atoms on the benzene (B151609) ring of this compound significantly alters its electronic character, opening up possibilities for its use as a building block in advanced materials.

Emerging research areas where benzofuran derivatives are being explored include organic electronics, where they could be incorporated into organic light-emitting diodes (OLEDs) or field-effect transistors. bioengineer.orgnumberanalytics.com Their potential as fluorescent materials, dyes, and pigments is also an active area of investigation. bioengineer.org In nanoscience, these scaffolds could be used to construct complex supramolecular structures or functionalize nanoparticles for specific applications. While speculative, the exploration of this compound and its derivatives in these interdisciplinary fields represents a promising avenue for future discovery. numberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-bromo-6-chloro-2,3-dihydro-1-benzofuran?

  • Methodology : Begin with a 2,3-dihydrobenzofuran core. Halogenation can be achieved via electrophilic substitution or transition metal-catalyzed reactions. Bromination at the 5-position may require directing groups (e.g., acetyl or nitro) to ensure regioselectivity, followed by chlorination at the 6-position using chlorinating agents like Cl2\text{Cl}_2 or NCS\text{NCS}. Post-synthetic purification via recrystallization (as seen in related brominated benzofurans with melting points 35–38°C or 131–133°C ) is critical for structural validation.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : 1H^1\text{H}-NMR identifies hydrogen environments (e.g., dihydro protons at δ 3.2–4.0 ppm). 13C^{13}\text{C}-NMR distinguishes aromatic carbons (δ 110–150 ppm) and halogenated carbons (deshielded shifts).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C8H6BrClO\text{C}_8\text{H}_6\text{BrClO}, expected ~248 Da) and isotopic patterns for Br/Cl.
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for structurally related dihydrobenzofurans .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology : Prioritize aprotic solvents (e.g., DMSO, DMF) for enhanced solubility. Stability under varying pH and temperature can be assessed via UV-Vis spectroscopy or HPLC, referencing protocols for analogous halogenated heterocycles .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

  • Methodology : Use computational tools (e.g., DFT) to predict reactive sites. For example, electron-donating groups at the 4-position may direct bromination to the 5-position. Alternatively, employ protecting groups (e.g., silyl ethers) to block undesired substitution, followed by deprotection . Experimental validation via competitive reaction monitoring (GC-MS) is recommended.

Q. What role does this compound play in cross-coupling reactions for medicinal chemistry applications?

  • Methodology : The bromo and chloro substituents serve as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize catalytic systems (e.g., Pd(PPh3_3)4_4/SPhos) and reaction conditions (temperature, solvent) to retain the dihydrofuran ring’s integrity. Compare yields with analogous bromo-chloro systems in literature .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : Analyze Hammett substituent constants (σ\sigma) for Br/Cl to predict electronic effects. Steric hindrance from the dihydrofuran ring may slow SNAr at adjacent positions. Validate via kinetic studies (e.g., monitoring reaction rates with amines/thiols) .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., CYP inhibition)?

  • Methodology : Use QSAR models or docking simulations (AutoDock, Schrödinger) to assess interactions with CYP isoforms. Compare results with structurally similar compounds (e.g., 5-acetyl-2,3-dihydrobenzofuran’s bioavailability data ).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for halogenated dihydrobenzofurans?

  • Methodology : Cross-validate purity (HPLC ≥97% ), crystallinity, and instrumentation calibration. For example, conflicting melting points may arise from polymorphic forms or solvent residues. Replicate synthesis and characterization under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.